molecular formula C8H7N3O2 B1456963 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-86-8

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1456963
CAS No.: 1095822-86-8
M. Wt: 177.16 g/mol
InChI Key: REYKGBWXYPDCBV-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These interactions inhibit the kinase activity, leading to cell cycle arrest in the G1 phase . Additionally, this compound has been shown to interact with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in DNA synthesis and repair . These interactions result in the inhibition of DNA synthesis, contributing to its antiproliferative effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK4/6 activity . It also affects the expression of genes involved in cell proliferation and survival, such as cyclin D1 and p21 . Furthermore, this compound disrupts cellular metabolism by inhibiting key enzymes in nucleotide biosynthesis, leading to reduced cellular proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression . Additionally, it inhibits TS and DHFR by binding to their active sites, blocking the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP) and the reduction of dihydrofolate to tetrahydrofolate, respectively . These actions result in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of this compound may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hematological abnormalities, and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as TS and DHFR, which are critical for nucleotide biosynthesis . By inhibiting these enzymes, the compound disrupts the synthesis of thymidine and purine nucleotides, leading to reduced DNA synthesis and cell proliferation . Additionally, this compound may affect other metabolic pathways, such as folate metabolism, by altering the levels of key metabolites and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, specific targeting signals and transport mechanisms may direct this compound to particular cellular compartments, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach includes the iodination of 7-allyl-4-methoxypyrrolo[2,3-D]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize the synthesis processes. This includes the use of non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide (DMSO), and the employment of abundant and biologically relevant metals like zinc for hydrodechlorination reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Halogenation and other substitution reactions are common, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its ability to form various derivatives through chemical modifications makes it a versatile compound for drug discovery and development .

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKGBWXYPDCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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